molecular formula C13H16O5 B13682106 4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic Acid

4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic Acid

Cat. No.: B13682106
M. Wt: 252.26 g/mol
InChI Key: GPUUIFLHXJQESG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a dimethyl-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursorsThe final steps often include oxidation and esterification reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzyloxy compounds .

Scientific Research Applications

4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxy and oxobutanoic acid moieties can engage in various chemical reactions. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C13H16O5/c1-13(2,12(16)17)10(14)11(15)18-8-9-6-4-3-5-7-9/h3-7,10,14H,8H2,1-2H3,(H,16,17)

InChI Key

GPUUIFLHXJQESG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)OCC1=CC=CC=C1)O)C(=O)O

Origin of Product

United States

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